5-Chloro-3-methyl-1-phenyl-1,2,4-triazole
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Overview
Description
5-Chloro-3-methyl-1-phenyl-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring substituted with a chlorine atom at the 5-position, a methyl group at the 3-position, and a phenyl group at the 1-position. The unique structure of this compound contributes to its various chemical and biological properties.
Mechanism of Action
Target of Action
5-Chloro-3-methyl-1-phenyl-1,2,4-triazole, like other triazole compounds, is capable of binding in the biological system with a variety of enzymes and receptors . This allows it to exhibit versatile biological activities.
Mode of Action
Triazole compounds in general are known to interact with their targets, leading to changes in the biological system
Biochemical Pathways
Triazole compounds are known to influence a variety of biochemical pathways due to their ability to bind with various enzymes and receptors . The downstream effects of these interactions can vary widely and are dependent on the specific targets and the biological system in which they are acting.
Result of Action
Given the compound’s potential to bind with various enzymes and receptors, it can be inferred that it may have significant effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly impact the action of chemical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methyl-1-phenyl-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1-phenyl-1H-1,2,4-triazole-5-thiol with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methyl-1-phenyl-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
5-Chloro-3-methyl-1-phenyl-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antifungal, antibacterial, and anticancer agents.
Biological Research: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-phenyl-1H-1,2,4-triazole: Lacks the methyl group at the 3-position.
3-Methyl-1-phenyl-1H-1,2,4-triazole: Lacks the chlorine atom at the 5-position.
1-Phenyl-1H-1,2,4-triazole: Lacks both the chlorine and methyl groups.
Uniqueness
The presence of both the chlorine and methyl groups in 5-Chloro-3-methyl-1-phenyl-1,2,4-triazole contributes to its unique chemical and biological properties. These substitutions can enhance its reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
5-chloro-3-methyl-1-phenyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-7-11-9(10)13(12-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDRIKMBXZAZGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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